N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-12(2)9-16(24)21-18-22-23-19(29-18)28-11-17(25)20-8-7-13-5-6-14(26-3)15(10-13)27-4/h5-6,10,12H,7-9,11H2,1-4H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNJOJKLOMSUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H26N4O6S2
- Molecular Weight : 518.6 g/mol
- CAS Number : 887209-31-6
The compound features a thiadiazole ring, an amide linkage, and a dimethoxyphenethylamine moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with thiadiazole moieties exhibit various pharmacological properties, including:
- Antimicrobial Activity : Thiadiazole derivatives are known for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antituberculosis Properties : Some derivatives show activity against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
- Analgesic and Anti-inflammatory Effects : Certain derivatives have been studied for their pain-relieving and anti-inflammatory properties .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of biological pathways relevant to disease processes.
Antimicrobial Studies
A study on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds similar to this compound showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 11c | S. aureus | 62.5 |
| 11e | E. coli | 32.6 |
Antituberculosis Activity
In a recent review of oxadiazole and thiadiazole derivatives, it was noted that compounds similar to this compound exhibited promising activity against monoresistant strains of Mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates good metabolic stability and bioavailability. For instance, one derivative had a half-life (T1/2) of approximately 1.63 hours and a peak plasma concentration (Cmax) of 2503.25 ng/ml after administration .
Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural and functional differences between the target compound and selected analogs:
Critical Analysis of Substituent Effects
- 3,4-Dimethoxyphenethyl vs. Piperidinyl () : The dimethoxy group increases lipophilicity and may improve blood-brain barrier penetration compared to piperidinyl’s basic nitrogen .
- Thiadiazole vs. Oxadiazole () : Thiadiazole’s sulfur atom confers greater metabolic stability, whereas oxadiazole’s oxygen may enhance solubility .
- 3-Methylbutanamide vs. Benzamide () : The branched aliphatic chain in the target compound could reduce steric hindrance compared to aromatic benzamide groups .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential reactions, including thioether formation, amide coupling, and thiadiazole ring assembly. Key steps:
- Amide Bond Formation: Use coupling agents like HATU or EDCI/HOBt to enhance efficiency and reduce racemization .
- Thiadiazole Synthesis: Optimize cyclization using POCl₃ or PCl₅ as catalysts under anhydrous conditions (60–80°C, 4–6 hours) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene minimizes side reactions during thioether linkage .
- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) for >95% purity .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to the thiadiazole ring (δ 8.1–8.3 ppm for C2-H), 3,4-dimethoxyphenethyl group (δ 3.8–4.0 ppm for OCH₃), and amide protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- IR Spectroscopy: Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and thioether (C-S at 650–700 cm⁻¹) .
- HPLC-DAD: Assess purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenethyl group in biological activity?
Methodological Answer:
- Analog Synthesis: Replace the 3,4-dimethoxy group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH) substituents .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity (Kd) .
- Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding pocket interactions .
- Data Analysis: Use multivariate regression to quantify substituent contributions to potency (pIC50) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate across labs .
- Purity Verification: Re-test compounds with conflicting results via HPLC-MS to rule out impurities (>99% purity required) .
- Target Profiling: Conduct selectivity screens (e.g., CEREP panels) to identify off-target effects .
- Meta-Analysis: Aggregate data from multiple studies using fixed-effects models to identify outliers .
Advanced: How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- Metabolite Prediction: Use software like Schrödinger’s MetaSite to identify labile sites (e.g., thioether or amide bonds) .
- CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 using human liver microsomes (HLMs) and LC-MS quantification .
- QSAR Models: Train models on thiadiazole derivatives’ half-life (t½) data to predict hepatic clearance .
- In Silico Toxicity: Employ Derek Nexus to assess mutagenicity risks from reactive metabolites .
Basic: What experimental approaches are used to assess the compound’s solubility and formulation stability?
Methodological Answer:
- Solubility Screening: Test in PBS (pH 7.4), DMSO, and PEG-400 via shake-flask method with UV quantification .
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH, 4 weeks) and monitor degradation via HPLC .
- Lipophilicity: Measure logP values using octanol/water partitioning .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication method) to enhance aqueous solubility .
Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution: Use chemical proteomics (activity-based protein profiling) with a biotinylated analog .
- CRISPR Screening: Perform genome-wide knockout screens to identify synthetic lethal genes .
- Pathway Analysis: Integrate RNA-seq data (Ingenuity IPA) to map affected pathways (e.g., MAPK/ERK) .
- In Vivo Validation: Generate transgenic models (e.g., zebrafish xenografts) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
